4-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220031-79-7 . It has a molecular weight of 269.81 . The IUPAC name for this compound is 4-(2-(2,5-dimethylphenoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H23NO.ClH/c1-12-3-4-13(2)15(11-12)17-10-7-14-5-8-16-9-6-14;/h3-4,11,14,16H,5-10H2,1-2H3;1H . This code provides a specific representation of the molecular structure.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Anticonvulsant Properties : Aminoalkanol derivatives, including those related to the specified compound, have been investigated for their potential anticonvulsant properties. The study of the influence of methyl substituent and N-oxide formation on the molecular geometry and intermolecular interactions offers insights into designing new anticonvulsant drugs. Crystal structures determined by X-ray diffraction reveal significant differences in the conformation of the O-C-C linker and the nature of intermolecular interactions, suggesting a pathway for synthesizing novel compounds with potential medicinal applications (Żesławska et al., 2020).
Crystal and Molecular Structure Analysis : The structural characterization of related piperidine compounds, such as 4-piperidinecarboxylic acid hydrochloride, through single crystal X-ray diffraction and computational methods, provides foundational knowledge for understanding the structural requirements for biological activity and drug design. These studies highlight the importance of specific structural features, such as conformation and substitution patterns, in determining the properties of piperidine derivatives (Szafran et al., 2007).
Biological Activities and Applications
Antimicrobial Activities : The synthesis and screening of piperidine derivatives for microbial activities demonstrate their potential as antimicrobial agents. Compounds synthesized from chalcone using a series of reactions exhibited moderate activities against various bacterial strains, suggesting the utility of piperidine derivatives in developing new antimicrobial agents (Ovonramwen et al., 2019).
Pharmacological Studies : Research into the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives and their biological activities, including analgesic, local anaesthetic, and antifungal activity, underscores the pharmacological potential of piperidine derivatives. This work illustrates the diverse therapeutic areas that such compounds could target, highlighting the importance of structural modifications to enhance biological activity (Rameshkumar et al., 2003).
Enzyme Inhibition and Antibacterial Studies : N'-Substituted benzylidene-2-(2,4-dimethylphenoxy) acetatohydrazides have been synthesized and evaluated for their antibacterial and enzyme inhibitory activities. These studies reveal the potential of such compounds to serve as leads for the development of new drugs with specific mechanisms of action, such as enzyme inhibition, that could be critical in treating various diseases (Aziz‐ur‐Rehman et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-[2-(2,4-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-3-4-15(13(2)11-12)17-10-7-14-5-8-16-9-6-14;/h3-4,11,14,16H,5-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVKWJHMHOLIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-79-7 | |
Record name | Piperidine, 4-[2-(2,4-dimethylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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